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2,2,2-Trichloro-N-(quinolin-8-YL)acetamide

Cat. No.: B3051445
CAS No.: 33757-45-8
M. Wt: 289.5 g/mol
InChI Key: FLIMXHHCNLPSEG-UHFFFAOYSA-N
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Description

Overview of Trichloroacetamide (B1219227) Derivatives in Organic Synthesis and Medicinal Chemistry

Trichloroacetamide derivatives are versatile compounds in the fields of organic synthesis and medicinal chemistry. In organic synthesis, they serve as important intermediates and building blocks. For instance, trichloroacetonitrile (B146778), which is prepared by the dehydration of trichloroacetamide, is a reagent used in the Overman rearrangement to convert allylic alcohols into allylic amines. biointerfaceresearch.com Trichloroacetimidates, another class of related compounds, are excellent alkylating agents in the presence of a Lewis or Brønsted acid catalyst. nih.gov

The trichloroacetamide moiety itself can be involved in various chemical transformations. The high reactivity of the trichloromethyl group makes it a useful component in a range of chemical reactions. biointerfaceresearch.com Furthermore, trichloroacetamide and its derivatives are utilized as raw materials for the synthesis of various nitrogen-containing compounds and pharmaceutical intermediates. researchgate.net The antimicrobial properties of trichloroacetamide have also been noted, leading to its use as a fungicide in water treatment processes. researchgate.net

Significance of the Quinoline (B57606) Moiety in Heterocyclic Compound Development

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. ijpsr.info This is due to its presence in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netnih.gov Quinoline and its derivatives have been extensively studied and have shown potential as anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral agents. biointerfaceresearch.comresearchgate.netnih.gov

The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. researchgate.net This structural adaptability has made it a cornerstone in the development of new therapeutic agents. ijpsr.info A number of quinoline-based drugs have been successfully developed and are used in clinical practice, highlighting the importance of this scaffold in drug discovery research. biointerfaceresearch.comresearchgate.net

The following table provides a summary of the diverse biological activities associated with quinoline derivatives:

Biological ActivityDescription
Anticancer Quinoline derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of topoisomerase and DNA synthesis. researchgate.net
Antimalarial The quinoline ring is the core structure of several antimalarial drugs, such as chloroquine. nih.govijpcbs.com
Antibacterial Certain quinoline derivatives exhibit potent antibacterial activity by targeting bacterial enzymes like DNA gyrase. researchgate.net
Antifungal The quinoline scaffold has been incorporated into molecules demonstrating efficacy against various fungal strains. researchgate.netnih.gov
Anti-inflammatory Some quinoline compounds have been found to possess anti-inflammatory properties. researchgate.netnih.gov
Antiviral Research has indicated the potential of quinoline derivatives in combating viral infections. nih.gov

Rationale for Dedicated Academic Investigation of 2,2,2-Trichloro-N-(quinolin-8-YL)acetamide

The rationale for a focused investigation into this compound stems from the hypothesis that the unique combination of the trichloroacetamide and quinoline-8-yl moieties will result in a novel compound with potentially enhanced or unique biological and chemical properties. The nitrogen atom at position 8 of the quinoline ring provides a strategic point for substitution, and the introduction of the reactive trichloroacetamide group could lead to new avenues of chemical reactivity and biological interactions.

The synthesis of a closely related compound, 2,2,2-trifluoro-N-(quinolin-8-yl)acetamide, for the development of organoboron fluorescent complexes, underscores the current interest in this class of molecules for applications in materials science. researchgate.net This suggests that the trichloro-analogue could also exhibit interesting photophysical properties. Moreover, the known biological activities of both quinolines and acetamides provide a strong foundation for exploring the potential of this hybrid molecule as a therapeutic agent. ijpsr.infomdpi.com

Scope and Objectives of Research on this compound

The academic investigation of this compound would encompass a multi-faceted approach, from its initial synthesis to the comprehensive evaluation of its properties. The primary objectives of such research would be to:

Develop an efficient and scalable synthetic route to this compound. A plausible method would involve the reaction of 8-aminoquinoline (B160924) with trichloroacetyl chloride or a related activated derivative.

Thoroughly characterize the molecular structure of the synthesized compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Investigate its fundamental chemical reactivity , particularly focusing on reactions involving the trichloroacetamide group.

Conduct a comprehensive screening of its biological activities , including but not limited to, its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Explore its potential applications in materials science , such as in the development of novel fluorescent probes or functional materials, drawing parallels from its trifluoro-analogue. researchgate.net

A proposed outline for the research scope is presented in the table below:

Research PhaseKey Objectives
Synthesis and Characterization - Optimization of reaction conditions for the synthesis of the target compound. - Purification and structural elucidation.
Chemical Reactivity Studies - Exploration of substitution reactions at the trichloromethyl group. - Investigation of the stability of the amide bond under various conditions.
Biological Evaluation - In vitro screening for cytotoxicity against various cancer cell lines. - Assessment of antimicrobial activity against a panel of bacteria and fungi. - Evaluation of anti-inflammatory potential in relevant assays.
Materials Science Applications - Investigation of the photophysical properties (absorption and fluorescence). - Exploration of its use as a ligand for the synthesis of metal complexes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7Cl3N2O B3051445 2,2,2-Trichloro-N-(quinolin-8-YL)acetamide CAS No. 33757-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloro-N-quinolin-8-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2O/c12-11(13,14)10(17)16-8-5-1-3-7-4-2-6-15-9(7)8/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIMXHHCNLPSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281017
Record name 2,2,2-Trichloro-N-8-quinolinylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33757-45-8
Record name 2,2,2-Trichloro-N-8-quinolinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33757-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloro-N-8-quinolinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 2,2,2 Trichloro N Quinolin 8 Yl Acetamide

Established Synthetic Routes for 2,2,2-Trichloro-N-(quinolin-8-YL)acetamide

The most conventional and widely utilized approach for synthesizing this compound is through N-acylation reactions. This method directly forms the amide linkage by reacting an amine with a reactive carboxylic acid derivative.

N-acylation is a fundamental transformation in organic synthesis. The reaction between an amine and an acyl halide, such as trichloroacetyl chloride, proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide. chemguide.co.uk This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the halide as a leaving group, resulting in the formation of the amide and a molecule of hydrogen halide. chemguide.co.uk

The direct synthesis of this compound involves the reaction of 8-aminoquinoline (B160924) with a trichloroacetyl halide, most commonly trichloroacetyl chloride. In this reaction, the lone pair of electrons on the nitrogen of the 8-aminoquinoline's amino group initiates a nucleophilic attack on the carbonyl carbon of trichloroacetyl chloride. chemguide.co.uk This process is highly effective due to the high reactivity of acyl chlorides. A notable side reaction in the case of 8-aminoquinolines can be a domino reaction involving both N-acylation and subsequent C5-H halogenation of the quinoline (B57606) ring, a process that can be catalyzed by copper. nih.gov

The general reaction is as follows: 8-Aminoquinoline + Trichloroacetyl Chloride → this compound + Hydrogen Chloride

The stoichiometry of the reactants is a critical parameter. The reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of amide formed. libretexts.org This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To circumvent this, a stoichiometric amount of a base is often added to neutralize the HCl. libretexts.org Alternatively, using a 2:1 ratio of the amine to the acylating agent allows the excess amine to act as the base. libretexts.org

The choice of solvent can significantly influence the reaction's efficiency and yield. While some N-acylation reactions can proceed without a solvent, the use of various organic solvents is common. orientjchem.org The solvent's primary role is to dissolve the reactants and facilitate their interaction. A study on the N-acylation of aniline (B41778) with acetic anhydride (B1165640) demonstrated that the reaction proceeds efficiently in a range of solvents, and even under solvent-free conditions, with variations in reaction time and yield. orientjchem.org

Solvent SystemTypical Reaction TimeObserved YieldNotes
Dichloromethane (CH₂Cl₂)Short (5-10 min)Good to Excellent (~81%)A common, effective aprotic solvent for acylation.
Tetrahydrofuran (THF)Short (5-10 min)Good (~75%)Effective, though may be slightly less efficient than CH₂Cl₂.
Water (H₂O)Very Short (~5 min)Excellent (~90%)Surprisingly effective for some acylations, offering an eco-friendly option.
Solvent-FreeVery Short (~5 min)Excellent (~89%)An environmentally friendly approach that works well for certain substrates.

Data adapted from a study on the acylation of aniline, illustrating general principles applicable to N-acylation reactions. orientjchem.org

Acid Scavengers: As mentioned, the HCl byproduct of the acylation reaction must be neutralized. Acid scavengers are bases added to the reaction mixture for this purpose. chempedia.infolohtragon.com They prevent the protonation of the amine nucleophile, thereby allowing the reaction to proceed to completion. chempedia.info Common acid scavengers include tertiary amines like triethylamine (B128534) or pyridine (B92270), as well as inorganic bases such as potassium carbonate. nih.gov The selection of the scavenger is important as it can sometimes influence the nature of the final product. chempedia.info

Acid ScavengerTypeTypical Application
Triethylamine (Et₃N)Organic (Tertiary Amine)Widely used in organic synthesis due to its basicity and volatility.
PyridineOrganic (Tertiary Amine)Often used as both a base and a nucleophilic catalyst.
Potassium Carbonate (K₂CO₃)Inorganic BaseA solid base, useful when an organic base might interfere.
Polymer-Bound BasesImmobilized ScavengerAllow for easy removal of the scavenger and its salt by filtration. google.com

Catalytic Additives: While the reaction between a highly reactive acyl chloride and an amine often proceeds rapidly without a catalyst, various catalysts can be employed to enhance reaction rates, especially with less reactive acylating agents. nih.gov Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and aluminum triflate (Al(OTf)₃) have been reported to catalyze N-acylation. orientjchem.org Organic catalysts, including chiral isothioureas and N-heterocyclic carbenes (NHCs), have also proven effective in promoting N-acylation reactions. dicp.ac.cn Acetic acid itself can serve as a simple and inexpensive catalyst for N-acylation when using esters as the acyl source. rsc.orgresearchgate.net

Beyond direct acylation, alternative pathways for the formation of the trichloroacetamide (B1219227) group are being explored. These methods often provide milder reaction conditions or access to different molecular architectures.

An important emerging strategy involves the use of trichloroacetimidates. These compounds are typically synthesized from the reaction of an alcohol with trichloroacetonitrile (B146778) in the presence of a base catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). ssrn.com While frequently used as alkylating agents, trichloroacetimidates can undergo a rearrangement to form the corresponding trichloroacetamides. syr.educore.ac.uk This transformation can be induced either thermally or through catalysis by a Lewis acid. syr.educore.ac.uk

Recent mechanistic studies using isotope labeling have revealed that this "rearrangement" is not a simple unimolecular reaction. nih.govacs.org Instead, it occurs through an intermolecular aglycon transfer mechanism, where the trichloroacetimidate (B1259523) nitrogen of one molecule acts as a nucleophile, attacking another activated imidate molecule. nih.govacs.org This insight is crucial for optimizing reaction conditions to favor the desired trichloroacetamide product over potential side reactions. nih.gov

This pathway offers an alternative to the use of highly reactive and corrosive trichloroacetyl halides, proceeding through a different type of intermediate and mechanism.

Emerging Synthetic Strategies for Trichloroacetamide Formation

Alternative Electrophilic Trichloroacetylation Reagents

The synthesis of this compound is fundamentally an acylation reaction, where the nucleophilic amino group of 8-aminoquinoline attacks an electrophilic trichloroacetyl source. While trichloroacetyl chloride is a common and highly reactive reagent for this transformation, other electrophilic species can also be employed. The choice of reagent can influence reaction conditions, selectivity, and the profile of byproducts.

One significant alternative is trichloroacetic anhydride . This reagent is often used when a less aggressive acylating agent is desired compared to the corresponding acyl chloride. The reaction with an amine proceeds similarly, yielding the amide and trichloroacetic acid as a byproduct, which is typically neutralized by a base. A notable application of trichloroacetic anhydride is in the synthesis of 2,2,2-trichloro-N-(3-nitrophenyl)acetamide from 3-nitroaniline. nih.gov This methodology is directly translatable to the synthesis of the title compound from 8-aminoquinoline.

Another approach involves the in situ activation of trichloroacetic acid using coupling agents. Reagents such as carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), can activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

The table below summarizes key alternative reagents for trichloroacetylation.

Reagent NameChemical FormulaTypical ByproductReactivity
Trichloroacetyl ChlorideCCl₃COClHClVery High
Trichloroacetic Anhydride(CCl₃CO)₂OCCl₃COOHHigh
Trichloroacetic Acid + EDCICCl₃COOHEDCI-UreaModerate to High

Mechanistic Elucidation of this compound Formation

The formation of the amide bond in this compound follows a well-established nucleophilic acyl substitution mechanism. This pathway is characterized by the addition of the nucleophile to the electrophilic carbonyl carbon, followed by the elimination of a leaving group.

Investigation of Reaction Intermediates and Transition States

The reaction commences with the nucleophilic attack of the nitrogen atom of the 8-amino group of 8-aminoquinoline on the carbonyl carbon of the electrophilic trichloroacetylation reagent (e.g., trichloroacetyl chloride). This initial step is typically the rate-determining step and leads to the formation of a tetrahedral intermediate.

This intermediate is characterized by an sp³-hybridized carbon atom that was formerly the carbonyl carbon and bears a negative charge on the oxygen atom. The stability of this intermediate is influenced by the surrounding solvent and the nature of the substituents. The highly electronegative trichloromethyl group exerts a strong electron-withdrawing inductive effect, which destabilizes the developing negative charge on the oxygen but increases the electrophilicity of the carbonyl carbon, making the initial attack more favorable.

The subsequent step involves the collapse of this tetrahedral intermediate. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the leaving group (e.g., a chloride ion in the case of trichloroacetyl chloride). A final deprotonation step, often facilitated by a base or another molecule of the amine, yields the stable amide product, this compound. The transition state for this reaction is thought to have a structure somewhere between the starting materials and the tetrahedral intermediate for the first step, and between the intermediate and the products for the second step.

Kinetic Studies and Reaction Rate Determination

The rate of formation is significantly influenced by several factors:

Reactivity of the Acylating Agent: The rate is highly dependent on the electrophilicity of the carbonyl carbon and the nature of the leaving group. Acyl chlorides are generally more reactive than anhydrides, which are more reactive than esters or amides.

Nucleophilicity of the Amine: The electron density on the nitrogen atom of 8-aminoquinoline dictates its nucleophilicity. Substituents on the quinoline ring that donate electron density would increase the reaction rate, while electron-withdrawing groups would decrease it.

Solvent: Polar aprotic solvents are often used as they can solvate the ions formed during the reaction without interfering with the nucleophile.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Catalyst/Base: The presence of a non-nucleophilic base (e.g., triethylamine or pyridine) is crucial to neutralize the acidic byproduct (like HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Chemo- and Regioselectivity in Quinoline Acylation

For 8-aminoquinoline, the primary sites for acylation are the exocyclic amino group (at position 8) and the quinoline ring itself (C-H activation, typically at positions 5 or 7) or the ring nitrogen. Under standard acylation conditions with reactive electrophiles like trichloroacetyl chloride, the reaction is highly chemoselective for N-acylation at the exocyclic amino group. rsc.org This is because the amino group is a much stronger and more accessible nucleophile than the aromatic ring carbons or the sterically hindered and less basic ring nitrogen.

The regioselectivity of acylation on the quinoline ring itself becomes a consideration under different reaction conditions, such as Friedel-Crafts acylation, which requires a Lewis acid catalyst. However, for the formation of an amide from an aminoquinoline, the reaction overwhelmingly favors the formation of the N-acyl bond. Studies on the chemoselective acylation of related compounds, such as 2-amino-8-quinolinol, have demonstrated that the relative reactivity of nucleophilic sites (amino vs. hydroxyl) can be controlled by the reaction conditions, but the exocyclic amino group remains a primary site for acylation. researchgate.net

Modern Synthetic Approaches for Enhanced Efficiency and Sustainability

To improve reaction times, yields, and environmental compatibility, modern synthetic methodologies such as microwave-assisted and ultrasound-promoted synthesis have been applied to reactions involving quinoline derivatives.

Microwave-Assisted and Ultrasound-Promoted Synthesis

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. nih.govresearchgate.net This is achieved through efficient and uniform heating of the reaction mixture via dielectric heating. For the synthesis of this compound, a microwave-assisted approach would involve subjecting a mixture of 8-aminoquinoline, the trichloroacetylating agent, and a suitable solvent to microwave irradiation. This technique has been successfully applied to various quinoline syntheses, such as the Friedländer reaction, demonstrating its utility in rapidly generating the quinoline scaffold. nih.govresearchgate.net The application of microwave heating to the N-acylation of 8-aminoquinoline would be expected to provide the target compound in high yield with a significantly shortened reaction time compared to conventional heating methods.

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source to enhance reactivity. Ultrasound irradiation promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. jocpr.com This process can increase mass transfer and accelerate reaction rates. Ultrasound has been effectively used in the synthesis of hybrid quinoline-sulfonamides via the N-acylation of 8-aminoquinoline, resulting in dramatically reduced reaction times and higher yields compared to conventional methods. nih.gov Similarly, this technique could be applied to the trichloroacetylation of 8-aminoquinoline, offering a green and efficient pathway to the desired product.

The table below compares conventional and modern synthetic approaches for similar acylation reactions.

MethodTypical Reaction TimeEnergy InputKey Advantages
Conventional HeatingHours to DaysThermal (Conduction/Convection)Well-established, simple setup
Microwave-AssistedMinutesMicrowave IrradiationRapid heating, reduced reaction times, higher yields
Ultrasound-PromotedMinutes to HoursAcoustic CavitationEnhanced mass transfer, shorter times, improved yields

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free reactions is a significant focus in green chemistry, aiming to reduce environmental impact and simplify reaction procedures. The acylation of amines, a fundamental transformation in organic synthesis, has been shown to proceed efficiently under such conditions for a variety of substrates.

In a typical catalyst-free and solvent-free approach for the synthesis of this compound, 8-aminoquinoline would be directly reacted with a trichloroacetylating agent. The reaction mixture is typically heated to a specific temperature for a set duration to ensure the completion of the reaction. The absence of a catalyst simplifies the purification process, as there is no need to remove a catalytic species from the final product. Similarly, the elimination of a solvent reduces waste and the potential for solvent-related side reactions.

Hypothetical Reaction Parameters for Catalyst-Free and Solvent-Free Synthesis:

Reactant AReactant BTemperature (°C)Time (min)Yield (%)
8-aminoquinolineTrichloroacetyl chloride80-10030-60>90
8-aminoquinolineTrichloroacetic anhydride100-12060-90>90

This is a hypothetical data table based on general principles of catalyst-free and solvent-free acylations and does not represent experimentally verified data for this specific reaction.

The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the crude product can be purified by recrystallization or column chromatography to yield the pure this compound. The simplicity and efficiency of this method make it an attractive option for the synthesis of this and other related amide compounds.

Flow Chemistry Applications in Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved reaction control, enhanced safety, and ease of scalability. In a flow synthesis of this compound, solutions of 8-aminoquinoline and the trichloroacetylating agent would be continuously pumped and mixed in a microreactor or a packed-bed reactor.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the optimization of the reaction to achieve high yields and purity. The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, leading to faster reaction rates and better process control compared to traditional batch methods.

Potential Flow Chemistry Parameters for Synthesis:

Reactant A Conc. (M)Reactant B Conc. (M)Flow Rate (mL/min)Residence Time (min)Temperature (°C)Yield (%)
0.10.120.55100>95
0.20.241.02.5120>95

This is a hypothetical data table illustrating potential parameters for a flow chemistry synthesis and does not represent experimentally verified data for this specific reaction.

The output from the flow reactor would be a continuous stream of the product solution, from which the desired compound can be isolated through an in-line purification process or collected for subsequent batch workup. The application of flow chemistry to the synthesis of this compound could offer a more efficient, safer, and scalable alternative to traditional batch synthesis.

Chemical Reactivity and Derivatization Strategies of 2,2,2 Trichloro N Quinolin 8 Yl Acetamide

Reactivity Profiles of the Trichloroacetyl Moiety

The trichloroacetyl group is a key determinant of the molecule's reactivity, offering several pathways for synthetic transformation.

Nucleophilic Acyl Substitution Reactions at the Amide Carbonyl

The amide carbonyl in 2,2,2-Trichloro-N-(quinolin-8-YL)acetamide is susceptible to nucleophilic attack. This reactivity is enhanced by the strong electron-withdrawing effect of the adjacent trichloromethyl group, which increases the electrophilicity of the carbonyl carbon. While amides are generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives, the presence of the CCl₃ group makes this transformation more feasible.

Base-catalyzed condensation reactions with nucleophiles such as amines and alcohols can lead to the formation of new C-N or C-O bonds, respectively, with the concomitant elimination of chloroform. For instance, reaction with primary or secondary amines in the presence of a base can yield the corresponding N,N'-disubstituted ureas. Similarly, treatment with alcohols under basic conditions can afford carbamate derivatives. These reactions are believed to proceed through the initial formation of an isocyanate intermediate. acs.orgnih.gov

Base-Mediated Rearrangements and Eliminations

In the presence of a strong base, this compound can undergo elimination reactions. The abstraction of the amide proton by a base can initiate a cascade that results in the elimination of a chloroform molecule and the formation of an isocyanate intermediate, as mentioned in the context of nucleophilic acyl substitution. acs.orgnih.gov

Rearrangement reactions involving the trichloroacetyl moiety are also known in related systems. For example, the Overman rearrangement involves the rsc.orgrsc.org-sigmatropic rearrangement of allylic trichloroacetimidates to form allylic trichloroacetamides. organic-chemistry.org While this specific rearrangement is not directly applicable to the title compound, it highlights the potential for the trichloroacetyl group to participate in pericyclic reactions under appropriate thermal or catalytic conditions.

Reactivity of the Quinoline (B57606) Nitrogen and Fused Aromatic System

The quinoline ring system provides a second major site of reactivity, offering opportunities for modification of the heterocyclic core.

Lewis Basicity and Protonation Behavior of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring possesses a lone pair of electrons and thus exhibits Lewis basicity. It can be protonated by acids to form a quinolinium salt. The basicity of the quinoline nitrogen is influenced by the electronic effects of the substituents on the ring. The 8-acetamido group, being an electron-donating group through resonance, can influence the electron density on the quinoline nitrogen. The pKa of the parent 8-aminoquinoline (B160924) is approximately 3.99, indicating it is a weak base. guidechem.comchemicalbook.com The acetamido group in this compound is expected to have a similar, albeit slightly modified, effect on the basicity of the quinoline nitrogen. This basicity allows for the formation of coordination complexes with metal ions.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

The fused aromatic system of the quinoline ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents, primarily the 8-acetamido group. The amide group is an ortho-, para-director, and in the quinoline ring system, this directs incoming electrophiles to the C5 and C7 positions.

Several studies have demonstrated the regioselective halogenation and nitration of N-(quinolin-8-yl) amides. These reactions typically occur at the C5 position, and in some cases, at the C7 position. The amide functionality serves as a directing group, facilitating the substitution at these specific positions. rsc.orgrsc.orgresearchgate.netmdpi.combeilstein-journals.org

Table 1: Electrophilic Aromatic Substitution Reactions of N-(Quinolin-8-yl) Amides

Electrophile SourceReagent/CatalystPosition of SubstitutionProductReference
N-Chlorosuccinimide (NCS)AcetonitrileC55-Chloro-N-(quinolin-8-yl)acetamide rsc.org
Trichloroisocyanuric acid (TCCA)AcetonitrileC55-Chloro-N-(quinolin-8-yl)acetamide rsc.org
NaBr/Oxone1,2-DichloroethaneC55-Bromo-N-(quinolin-8-yl)acetamide rsc.org
Cu(NO₃)₂·3H₂OEosin B, K₂S₂O₈, visible lightC5N-(5-nitroquinolin-8-yl)benzamide mdpi.com

These reactions provide a versatile route to functionalized quinoline derivatives, which are of interest in medicinal chemistry and materials science. The ability to selectively introduce substituents onto the quinoline ring highlights the synthetic utility of this compound as a building block.

Metal-Catalyzed Coupling Reactions at Quinoline Ring Positions

The quinoline ring of this compound is amenable to various metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. These reactions typically require the pre-functionalization of the quinoline core with a leaving group, such as a halogen (Cl, Br, I) or a triflate (OTf), at a specific position. Transition metals like palladium, copper, and iron are instrumental in catalyzing these transformations. nih.gov

Prominent examples of such coupling reactions applicable to the quinoline scaffold include:

Suzuki Coupling: This reaction involves the use of a palladium catalyst to couple the halogenated quinoline with a boronic acid or ester, enabling the introduction of a wide range of alkyl, aryl, or vinyl substituents.

Heck Coupling: In this palladium-catalyzed reaction, a halo-quinoline is reacted with an alkene to form a new C-C bond, effectively attaching unsaturated side chains to the quinoline core. nih.gov

Sonogashira Coupling: This method utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with a halo-quinoline. nih.govbeilstein-journals.org It is a powerful tool for synthesizing arylalkyne structures. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling a halo-quinoline with various amines, providing access to amino-substituted quinoline derivatives.

The reactivity and success of these coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent system. Modern advancements have also introduced catalysts based on more abundant and less toxic metals like iron and cobalt for certain coupling reactions. beilstein-journals.org

Table 1: Overview of Metal-Catalyzed Coupling Reactions for Quinoline Functionalization

Coupling ReactionCatalyst System (Typical)ReactantsBond Formed
SuzukiPd(0) complexes (e.g., Pd(PPh₃)₄) + BaseHalo-quinoline + Organoboron compoundC-C (Aryl-Aryl, Aryl-Alkyl)
HeckPd(0)/Pd(II) salts + Ligand (e.g., phosphine)Halo-quinoline + AlkeneC-C (Aryl-Vinyl)
SonogashiraPd(0) complex + Cu(I) salt (e.g., CuI) + BaseHalo-quinoline + Terminal AlkyneC-C (Aryl-Alkynyl)
Buchwald-HartwigPd(0)/Pd(II) catalyst + Phosphine ligand + BaseHalo-quinoline + Amine/AmideC-N (Aryl-Amino)

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives from this compound can be achieved through several strategic modifications targeting the amide group and the quinoline core.

Modifications via Amide N-Alkylation and N-Arylation

Direct modification of the amide nitrogen is a key strategy for generating structural diversity. The amide proton can be removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic amide anion, which can then be reacted with various electrophiles.

N-Alkylation: The reaction of the deprotonated amide with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents introduces alkyl groups onto the amide nitrogen. Reductive N-alkylation, using carbonyl compounds like aldehydes and ketones in the presence of a reducing agent, provides another route to N-alkyl amides. researchgate.net

N-Arylation: Palladium-catalyzed N-arylation represents an efficient method for introducing aromatic or heteroaromatic rings. nih.govsyr.edu This transformation typically involves coupling the amide with an aryl halide or triflate, utilizing specialized biaryl phosphine ligands to facilitate the reaction. nih.gov

Table 2: Selected Methods for Amide N-Alkylation and N-Arylation

ModificationMethodReagentsTypical Conditions
N-AlkylationDirect AlkylationAmide, Strong Base (e.g., NaH), Alkyl HalideAprotic solvent (e.g., THF, DMF)
N-AlkylationReductive AminationAmide, Aldehyde/Ketone, Reducing Agent (e.g., TMDS)Catalyst (e.g., CuBr₂)
N-ArylationBuchwald-Hartwig Cross-CouplingAmide, Aryl Halide/Triflate, Pd-catalyst, LigandBase (e.g., K₃PO₄), Anhydrous solvent

Introduction of Diverse Functionalities to the Quinoline Core

Functionalizing the quinoline ring itself expands the chemical space of the derivatives. This can be accomplished by building upon a pre-functionalized quinoline precursor or by direct C-H functionalization. For instance, starting with an 8-hydroxyquinoline (B1678124) analogue allows for O-alkylation or O-arylation at this position. nih.gov A more modern approach involves the direct C-H functionalization of the quinoline ring, which avoids the need for pre-installed leaving groups. rsc.org This strategy uses transition metal catalysts to selectively activate C-H bonds at various positions on the ring, allowing for the introduction of aryl, alkyl, or other functional groups. rsc.org

Exploration of Thioureido and Carbamide Analogues

The trichloroacetamide (B1219227) moiety can be viewed as a synthon for creating urea (carbamide) and thiourea analogues. A related precursor, 2,2,2-trichloroethyl quinolin-8-ylcarbamate, can be reacted with amines, such as tryptamine, in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield quinolin-8-yl urea derivatives. amegroups.org This reaction proceeds via displacement of the trichloroethoxy group to form the stable carbamide linkage. amegroups.org

Similarly, thioureido analogues can be conceptualized. The synthesis of N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides from related starting materials suggests that similar chemistry could be applied. biointerfaceresearch.com For instance, the reaction of 8-aminoquinoline with an appropriate isothiocyanate precursor could yield the desired thiourea derivative. These transformations replace the amide bond with isosteric groups, significantly altering the molecule's electronic and hydrogen-bonding properties.

Development of Heterocyclic Fused Derivatives

Fusing additional heterocyclic rings onto the quinoline framework of this compound leads to the creation of complex, polycyclic systems. nih.gov Such derivatives often possess unique three-dimensional structures and pharmacological profiles. Several synthetic strategies can be employed:

Intramolecular Cyclization: Derivatives with appropriately positioned functional groups on the quinoline ring or its substituents can undergo intramolecular reactions to form new rings. An example is the intramolecular Friedel-Crafts reaction, where an acyl chloride attached to the quinoline can cyclize to form a new fused ketone. nih.gov

Multi-component Reactions: These reactions combine three or more reactants in a single step to build complex fused systems. For example, reactions involving anilines, aldehydes, and (thio)barbituric acids can yield fused pyrimido[4,5-b]quinolines. nih.gov

Cyclocondensation Reactions: The reaction of a substituted quinoline with a bifunctional reagent can lead to the formation of a new fused ring. For example, reacting a 2-chloro-3-formyl quinoline derivative with reagents like chloroacetyl chloride and a hydrazine can lead to fused azetidin-2-one rings. orientjchem.org

Table 3: Examples of Heterocyclic Systems Fused to Quinoline

Fused HeterocycleSynthetic StrategyReference Reaction Type
Isoindolo[2,1-a]quinolineIntramolecular Friedel-CraftsCyclization of an isoindole-acetyl chloride derivative nih.gov
Pyrimido[4,5-b]quinolineMulti-component ReactionReaction of anilines, aldehydes, and barbituric acid nih.gov
Azetidin-2-oneCyclocondensationStaudinger synthesis from an imine and a ketene (or equivalent) orientjchem.org
Indeno[1,2-b]quinolineRadical CyclizationTBHP-promoted cyclization of 2-aryl-quinoline-3-carbaldehyde nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,2 Trichloro N Quinolin 8 Yl Acetamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural assignment of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments provides a complete map of the proton and carbon frameworks and their interconnections.

High-Resolution 1H and 13C NMR for Comprehensive Structural Assignment

The structural elucidation of 2,2,2-Trichloro-N-(quinolin-8-YL)acetamide is fundamentally based on its 1H and 13C NMR spectra. The expected chemical shifts provide a signature fingerprint of the molecule's electronic environment.

¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct regions. The protons on the quinoline (B57606) ring are expected to resonate in the aromatic region, typically between 7.0 and 9.0 ppm. tsijournals.commdpi.com Due to the anisotropic effects and the influence of the nitrogen atom, these protons will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The amide proton (N-H) would likely appear as a single, potentially broad signal, whose chemical shift is sensitive to solvent and concentration, but generally expected in the downfield region.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbons of the quinoline ring would appear in the aromatic region (approx. 110-150 ppm). tsijournals.com Key signals for the acetamide (B32628) moiety include the carbonyl carbon (C=O), which is expected at a significantly downfield shift (around 160 ppm), and the trichloromethyl carbon (-CCl₃), anticipated around 90-95 ppm, both influenced by the strong electron-withdrawing nature of the adjacent atoms.

A predicted assignment of the NMR spectral data for the title compound, based on established values for quinoline derivatives and N-aryl trichloroacetamides, is presented below. tsijournals.comoaji.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2~8.8-9.0 (dd)~150
3~7.4-7.6 (dd)~122
4~8.1-8.3 (dd)~136
5~7.7-7.9 (d)~128
6~7.5-7.7 (t)~122
7~7.5-7.7 (d)~129
8-~138
8a-~148
4a-~128
NH~9.5-10.5 (s, br)-
C=O-~160
CCl₃-~93

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. oaji.net

COSY (Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled to each other (typically over two or three bonds). For this compound, COSY would reveal the entire spin system of the quinoline ring, showing correlations, for example, between H-2 and H-3, H-3 and H-4, as well as between H-5, H-6, and H-7. oaji.netmagritek.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals of all protonated carbons in the quinoline ring by linking the known proton shifts to their corresponding carbon partners. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity (typically 2-3 bonds), linking protons and carbons that are not directly bonded. magritek.com This is particularly useful for identifying and assigning quaternary (non-protonated) carbons. Key expected correlations would include the amide proton (N-H) to the quinoline C-8 and the carbonyl carbon (C=O), and from quinoline protons like H-7 to carbons C-8 and C-8a. These correlations firmly establish the connection between the quinoline ring and the trichloroacetamide (B1219227) side chain. researchgate.net

Variable Temperature NMR for Conformational Dynamics Analysis

The amide C-N bond possesses a significant degree of double-bond character, leading to restricted rotation. acs.orgnih.gov This can result in the existence of distinct rotational isomers, or rotamers, that may interconvert slowly on the NMR timescale at room temperature. st-andrews.ac.uk

Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes. acs.orgacs.org For this compound, hindered rotation around the C8-N bond or the amide bond could lead to the doubling of specific NMR signals at low temperatures, where the interconversion between conformers is slow. st-andrews.ac.uk As the temperature is increased, the rate of rotation increases. At a specific point, known as the coalescence temperature, the two separate signals merge into a single, broadened peak. nih.govst-andrews.ac.uk Further temperature increases result in a single, sharp, time-averaged signal. By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier (ΔG‡) for this rotational process, providing valuable insight into the molecule's conformational flexibility. acs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides detailed information about the functional groups present in a molecule and can be used to assess conformational properties and intermolecular interactions like hydrogen bonding.

Detailed Vibrational Mode Assignments and Functional Group Characterization

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts: the quinoline ring and the secondary trichloroamide group. The electron-withdrawing effect of the -CCl₃ group is known to influence the frequencies of the amide bands. nih.gov

Key vibrational modes include:

N-H Stretch: A sharp band is expected in the region of 3300-3400 cm⁻¹ in the IR spectrum, corresponding to the stretching of the amide N-H bond. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations from the quinoline ring typically appear above 3000 cm⁻¹. mdpi.com

Amide I (C=O Stretch): This is one of the most intense and characteristic bands in the IR spectrum of an amide. For this molecule, it is expected in the range of 1700-1730 cm⁻¹, a higher frequency than typical secondary amides due to the inductive effect of the trichloromethyl group. nih.govnih.gov

Amide II (N-H Bend and C-N Stretch): This band, resulting from a mix of N-H bending and C-N stretching, is typically found around 1510-1550 cm⁻¹.

C=C and C=N Stretches: Vibrations from the quinoline ring skeleton are expected in the 1400-1600 cm⁻¹ region.

C-Cl Stretches: Strong absorptions corresponding to the stretching of the C-Cl bonds are expected in the fingerprint region, typically between 700 and 850 cm⁻¹.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H Stretch3300 - 3400Medium-StrongWeak
Aromatic C-H Stretch3000 - 3100MediumStrong
Amide I (C=O Stretch)1700 - 1730Very StrongMedium
Quinoline Ring (C=C/C=N) Stretches1400 - 1600Medium-StrongStrong
Amide II (N-H Bend / C-N Stretch)1510 - 1550StrongWeak
C-Cl Asymmetric/Symmetric Stretches700 - 850StrongMedium

Conformational Analysis and Intermolecular Hydrogen Bonding Assessment

Vibrational spectroscopy is highly sensitive to the local environment, making it an excellent tool for studying hydrogen bonding. ias.ac.in In the solid state or in concentrated solutions, this compound can form intermolecular hydrogen bonds of the type N-H···O=C between molecules. mdpi.com This association leads to a significant broadening and shifting of the N-H and C=O stretching bands to lower frequencies compared to their positions in a dilute solution in a non-polar solvent. ias.ac.in

Furthermore, the possibility of an intramolecular hydrogen bond between the amide N-H proton and the nitrogen atom of the quinoline ring (N-H···N) can be investigated. If such a bond exists, it would lock the molecule into a specific planar conformation. This would be reflected in the N-H stretching frequency, which would appear at a lower wavenumber even in dilute, non-polar solutions. Comparing the spectra under different conditions (solid vs. solution, polar vs. non-polar solvents) allows for a detailed assessment of both the conformational preferences and the nature of the hydrogen bonding network. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, both high-resolution and tandem mass spectrometry techniques provide critical insights.

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy, typically within a few parts per million (ppm). chromatographyonline.comnih.gov For this compound (C₁₁H₇Cl₃N₂O), the theoretical exact mass can be calculated. An experimentally obtained HRMS value that closely matches this theoretical mass would confirm the elemental formula, lending strong support to the compound's identity.

Table 1: Illustrative HRMS Data for this compound

Ion SpeciesTheoretical Exact Mass (m/z)Observed Exact Mass (m/z)Mass Accuracy (ppm)
[M+H]⁺288.9724288.9721-1.0
[M+Na]⁺310.9543310.9540-1.0

This data is illustrative and based on typical instrumental accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for deducing the structural connectivity of a molecule by analyzing its fragmentation patterns. nih.govrsc.org The fragmentation of protonated this compound would be expected to proceed through characteristic losses of neutral fragments, providing evidence for its structural subunits.

A plausible fragmentation pathway for [M+H]⁺ would involve the initial cleavage of the amide bond, which is a common fragmentation site. nih.gov The loss of the trichloroacetyl group or the quinolin-8-amine moiety would result in characteristic fragment ions. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would also produce a distinctive isotopic pattern for chlorine-containing fragments, further aiding in their identification.

Key Expected Fragmentation Steps:

Loss of the trichloromethyl radical (•CCl₃): This would lead to the formation of an acylium ion.

Cleavage of the amide C-N bond: This could result in the formation of the quinolin-8-aminium ion and the trichloroacetyl cation.

Loss of HCl: A common fragmentation pathway for chlorinated compounds.

Table 2: Plausible ESI-MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
288.9721145.0760C₂Cl₃OQuinolin-8-aminium ion
288.9721171.9897C₉H₇N₂Trichloroacetyl cation
145.0760118.0651HCNFragment from the quinoline ring structure

This data is hypothetical and serves to illustrate a potential fragmentation pathway.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Table 3: Expected Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptor
Hydrogen BondingN-H (amide)O=C (amide), N (quinoline)
Halogen BondingC-ClO=C (amide), N (quinoline)
C-H···π InteractionsC-H (quinoline)π-system (quinoline)

3D energy framework analysis, a further computational step, can be used to visualize and quantify the energetic contributions of different intermolecular interactions to the crystal stability. This allows for a deeper understanding of the forces governing the crystal packing and can be instrumental in the rational design of new crystalline materials, a field known as crystal engineering.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

The electronic absorption and emission properties of this compound are primarily dictated by the electronic structure of the quinoline moiety, which is perturbed by the N-acetamido substituent. The study of these properties is crucial for understanding the molecule's behavior in various chemical environments and for exploring its potential in applications such as fluorescent probes and advanced materials.

The primary chromophore in this compound is the quinoline ring system. Quinoline, a bicyclic aromatic heterocycle, possesses a delocalized π-electron system that gives rise to characteristic electronic transitions when it absorbs ultraviolet-visible (UV-Vis) light. These transitions are typically of the π→π* and n→π* type. The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and they are generally intense. The n→π* transitions, which are typically less intense, involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital.

The amide group attached to the 8-position of the quinoline ring acts as an auxochrome, modifying the absorption characteristics of the primary chromophore. The lone pair of electrons on the amide nitrogen can interact with the π-system of the quinoline ring, a phenomenon that can lead to intramolecular charge transfer (ICT) upon excitation. unca.edunih.gov This interaction can influence the energy levels of the molecular orbitals and, consequently, the wavelengths of the absorption maxima (λmax).

The trichloromethyl group (-CCl3) on the acetamide moiety is a strong electron-withdrawing group. Its presence is expected to influence the electronic distribution within the molecule, potentially causing shifts in the absorption bands compared to unsubstituted N-(quinolin-8-yl)acetamide. This influence is transmitted through the amide linkage to the quinoline ring.

Table 1: Representative UV-Vis Absorption Data for Analogue Quinoline Derivatives

Compound Solvent λmax (nm) Molar Extinction Coefficient (ε, L·mol−1·cm−1) Transition Type Reference
Quinolin-8-yl 4-chlorobenzoate (B1228818) Methanol 205 / 229 47,000 / 49,600 π → π* rsc.org
Quinolin-8-yl 4-chlorobenzoate Methanol 243 26,400 π → π* rsc.org
Quinolin-8-yl 4-chlorobenzoate Methanol 278 - n → π* rsc.org
8-Hydroxyquinoline (B1678124) Methanol 208 / 235 - π → π* rsc.org
8-Hydroxyquinoline Methanol 312 - n → π* rsc.org

Note: This table presents data for analogue compounds to provide a general reference for the expected electronic transitions of this compound.

The photophysical properties of 8-amidoquinoline derivatives, such as their fluorescence or phosphorescence, are of significant interest for their potential use in advanced materials, including sensors and light-emitting devices. nih.gov Quinoline itself has a low intrinsic fluorescence, but when derivatized, particularly with groups that can engage in intramolecular charge transfer (ICT), its emission properties can be significantly enhanced. unca.edu

The introduction of the 2,2,2-trichloroacetamide (B3429180) group at the 8-position of the aminoquinoline core is expected to modulate its photophysical behavior. The amide linkage provides a pathway for electronic communication between the quinoline ring and the trichloromethyl group. Upon photoexcitation, an ICT state may be formed, where electron density is transferred from the electron-rich quinoline ring (acting as a donor) to the electron-withdrawing acetamide moiety (acting as an acceptor). This ICT character of the excited state often leads to a large Stokes shift (the difference between the absorption and emission maxima) and sensitivity of the emission spectrum to the polarity of the solvent. nih.govresearchgate.net

Many 8-amidoquinoline derivatives have been investigated as fluorescent chemosensors, particularly for metal ions like Zn2+. nih.gov The binding of a metal ion to the chelating site formed by the quinoline nitrogen and the amide oxygen can rigidify the molecular structure and alter the electronic properties, often leading to a significant enhancement of fluorescence intensity. nih.gov This chelation-enhanced fluorescence (CHEF) is a key principle in the design of fluorescent sensors.

While specific photophysical data such as quantum yield (ΦF) and excited-state lifetime (τ) for this compound are not available in the reviewed literature, studies on other 8-amidoquinoline derivatives demonstrate their potential as luminescent materials. For example, some derivatives show significant fluorescence quantum yields, which can be modulated by their molecular structure and environment. nih.gov The long luminescence lifetimes observed in lanthanide complexes incorporating quinoline amide ligands further highlight the potential of these chromophores in time-resolved imaging applications. unca.edu

Table 2: Representative Photophysical Data for Analogue 8-Amidoquinoline Derivatives

Compound/System Excitation Wavelength (λex, nm) Emission Wavelength (λem, nm) Quantum Yield (ΦF) Key Feature Reference
(E)-2-((pyren-1-ylmethylene)amino)-N-(quinolin-8-yl)acetamide + Zn2+ 340 500 - Fluorescence enhancement upon Zn2+ binding nih.gov
Carboxamidoquinoline derivative + Zn2+ - Red-shift of 75 nm 8-fold increase CHEF effect nih.gov
Europium(III) complex with quinoline amide ligand - - - Long luminescence lifetime unca.edu

Note: This table presents data for analogue compounds and systems to illustrate the general photophysical properties and potential applications of 8-amidoquinolines. Specific values for this compound are not available in the cited literature.

The investigation of the photophysical properties of this compound and its analogues is a promising area of research. A detailed understanding of their structure-property relationships could enable the rational design of new functional materials for applications in sensing, imaging, and optoelectronics.

Computational Chemistry and Theoretical Investigations of 2,2,2 Trichloro N Quinolin 8 Yl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a predominant method in computational quantum chemistry, balancing accuracy with computational efficiency. nih.govresearchgate.net DFT calculations are instrumental in exploring the electronic structure and properties of molecules by approximating the many-body electronic Schrödinger equation. For a molecule like 2,2,2-Trichloro-N-(quinolin-8-YL)acetamide, DFT can provide fundamental insights into its geometry, orbital energies, and charge distribution.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using a functional such as B3LYP and a suitable basis set like 6-311++G(d,p), the geometry of this compound can be fully optimized to find the structure corresponding to a minimum on the potential energy surface. nih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles.

The rotational freedom around the single bonds, particularly the C-N amide bond and the bond connecting the amide nitrogen to the quinoline (B57606) ring, suggests the possibility of multiple conformers. A comprehensive conformational energy landscape analysis would involve systematically rotating these bonds and performing geometry optimization at each step to identify all stable conformers and the energy barriers separating them. The relative energies of these conformers would indicate their population distribution at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.23 Å
N-H~1.01 Å
C-N (amide)~1.35 Å
C-C (trichloro)~1.56 Å
C-Cl~1.77 Å
Bond AngleO=C-N~123°
C-N-H~120°
Cl-C-Cl~109.5°
Dihedral AngleC(quinoline)-N-C=O~180° (for a planar amide)

Note: These are illustrative values based on typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. sapub.org

For this compound, the HOMO is likely to be localized on the electron-rich quinoline ring and the lone pairs of the amide oxygen and nitrogen atoms. The LUMO, conversely, would be expected to be distributed over the electron-deficient trichloromethyl group and the carbonyl carbon of the amide. The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Electron-donating regions, likely on the quinoline ring
LUMO-1.2Electron-accepting regions, likely on the trichloromethyl group
HOMO-LUMO Gap5.3Indicator of chemical reactivity and kinetic stability

Note: These are representative energy values for a molecule of this type.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is crucial for its stability. rsc.org NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. rsc.org

In this compound, significant delocalization is expected. Key interactions would include the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n -> π*), which is characteristic of amides and contributes to their planar geometry and stability. Additionally, interactions between the quinoline π-system and the amide group would be anticipated.

Table 3: Hypothetical NBO Analysis of Key Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(N)π(C=O)~60Amide resonance
π(Quinoline)π(C=O)~5-10Conjugation
LP(O)σ*(N-H)~2-5Hyperconjugation

Note: These E(2) values are illustrative of the expected strengths of these interactions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show the most negative potential (red) around the carbonyl oxygen and the nitrogen atom of the quinoline ring, highlighting these as the primary sites for electrophilic attack. The most positive potential (blue) would be expected around the amide hydrogen and the carbon atom of the trichloromethyl group, indicating their susceptibility to nucleophilic attack.

Spectroscopic Property Prediction through Computational Methods

Computational methods can simulate various types of spectra, providing a powerful means to interpret and assign experimental spectral data.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies.

For this compound, the simulated IR and Raman spectra would exhibit characteristic peaks corresponding to the various functional groups. For instance, the C=O stretching vibration of the amide group would appear as a strong band in the IR spectrum, typically around 1650-1680 cm⁻¹. The N-H stretching vibration would be observed as a sharp peak around 3300 cm⁻¹. The C-Cl stretching modes of the trichloromethyl group would be found in the lower frequency region of the spectrum. Comparing the simulated spectra with experimentally obtained spectra would allow for a detailed assignment of the observed vibrational bands. nih.gov

Table 4: Hypothetical Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR Intensity
N-H Stretch~3300Medium
C-H Stretch (aromatic)~3050Weak
C=O Stretch~1670Strong
C=N Stretch (quinoline)~1600Medium
N-H Bend~1550Medium
C-Cl Stretch (asymmetric)~780Strong
C-Cl Stretch (symmetric)~720Medium

Note: These are representative frequencies and intensities for the specified functional groups.

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. For quinoline derivatives, TD-DFT calculations have been successfully employed to analyze their photophysical properties. nih.govbohrium.com These studies typically involve optimizing the molecule's ground state geometry and then calculating the vertical excitation energies and oscillator strengths for electronic transitions. rsc.orgresearchgate.net

The electronic absorption spectra of quinoline derivatives are characterized by intense π–π* transitions. nih.gov TD-DFT calculations, often using functionals like B3LYP and CAM-B3LYP with appropriate basis sets such as 6-31G(d,p) or 6-311G++(d,p), can predict the wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients. rsc.orgresearchgate.net For instance, studies on various quinoline derivatives have shown a good correlation between theoretically calculated and experimentally measured absorption spectra. bohrium.comrsc.org The solvent environment can also be modeled to understand its effect on the electronic transitions. bohrium.com

Similarly, TD-DFT can be used to investigate the emission spectra (fluorescence) by optimizing the geometry of the first excited state. The energy difference between the optimized excited state and the ground state corresponds to the emission energy. The Stokes shift, which is the difference between the absorption and emission maxima, is a key parameter that can be computationally estimated and is influenced by the molecular structure and solvent polarity. nih.gov For a series of tunable quinoline derivatives, a compound exhibiting a remarkable Stokes shift was identified through these computational methods. nih.gov

Table 1: Illustrative TD-DFT Data for Hypothetical Quinoline Derivatives

DerivativeSolventCalculated λmax (nm)Oscillator Strength (f)Major Transition
Quinoline-AGas3100.12HOMO -> LUMO
Quinoline-BDMSO3250.15HOMO -> LUMO+1
Quinoline-CTHF3180.14HOMO-1 -> LUMO

Note: This table is illustrative and based on general findings for quinoline derivatives, not specific data for this compound.

NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly Density Functional Theory (DFT), is a valuable tool for structure elucidation and validation. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the isotropic magnetic shielding tensors of nuclei, which are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). nih.govrsc.org

For quinoline derivatives, DFT-based methods have been applied to predict both ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions is dependent on the level of theory (functional and basis set) and the proper consideration of conformational flexibility and solvent effects. nih.gov Studies have shown that functionals like B3LYP with basis sets such as 6-311G(2d,2p) can provide reliable predictions for ¹³C chemical shifts of quinolone derivatives, with root mean square errors of less than 2.0 ppm. researchgate.net

The validation of predicted NMR chemical shifts is achieved by comparing the calculated values with experimental data. This comparison can aid in the correct assignment of ambiguous signals and confirm the proposed chemical structure. rsc.org For example, in a study of quinoline-amide derivatives, ¹H NMR spectral analysis revealed signals for the NH (amide) groups in the region of δ 11.15–10.33 ppm, which could be correlated with computational predictions. nih.gov

Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Quinoline Moiety

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2150.5150.2
C3121.8121.5
C4136.2135.9
C4a128.0127.7
C5129.5129.2
C6126.8126.5
C7129.9129.6
C8127.3127.0
C8a148.6148.3

Note: This table is illustrative and based on general findings for quinoline derivatives, not specific data for this compound.

Thermodynamic Properties and Global Reactivity Descriptors

Computational chemistry provides methods to calculate various thermodynamic properties and global reactivity descriptors that offer insights into the stability, reactivity, and electronic nature of molecules.

The thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and heat capacity (Cv), can be calculated from the vibrational frequencies obtained from a DFT frequency calculation at a specific temperature and pressure. scirp.org These calculations are based on statistical mechanics principles. For the parent quinoline molecule, thermodynamic parameters including zero-point vibrational energy, thermal energy, specific heat capacity, and entropy have been computed at 298.15 K. scirp.org Similar calculations for this compound would provide valuable information about its thermal stability and energy content. The evaporation enthalpies of several 2-substituted quinolines have been determined, which are crucial for understanding their phase transition thermodynamics. longdom.org

Table 3: Illustrative Calculated Thermodynamic Parameters for a Quinoline Derivative at 298.15 K

ParameterValue
Zero-point vibrational energy (kcal/mol)95.8
Enthalpy (kcal/mol)102.5
Entropy (cal/mol·K)85.3
Heat Capacity at constant volume (cal/mol·K)45.7

Note: This table is illustrative and based on general findings for quinoline derivatives, not specific data for this compound.

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors help in understanding the chemical reactivity and stability of a molecule. sapub.org

Ionization Energy (I) is approximated as the negative of the HOMO energy (I ≈ -E_HOMO). mdpi.com

Electron Affinity (A) is approximated as the negative of the LUMO energy (A ≈ -E_LUMO). mdpi.com

Chemical Hardness (η) is calculated as (I - A) / 2 and indicates the resistance to change in electron distribution. mdpi.com

Electronegativity (χ) is calculated as (I + A) / 2. ekb.eg

Electrophilicity Index (ω) is calculated as μ² / (2η), where μ is the chemical potential (μ ≈ -χ), and it measures the propensity of a species to accept electrons. mdpi.comekb.eg

Studies on 2-(quinoline-4-yloxy)acetamide derivatives have shown how these descriptors can be used to compare the stability and reactivity of different compounds within a series. sapub.org For instance, a smaller HOMO-LUMO energy gap generally implies a higher reactivity. sapub.org

Table 4: Representative Global Reactivity Descriptors for a Quinoline Derivative (in eV)

DescriptorValue
HOMO Energy-6.5
LUMO Energy-1.2
Ionization Energy (I)6.5
Electron Affinity (A)1.2
Chemical Hardness (η)2.65
Electrophilicity Index (ω)2.9

Note: This table is illustrative and based on general findings for quinoline derivatives, not specific data for this compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

For quinoline derivatives, MD simulations have been employed to investigate their dynamic behavior and interactions with their environment. nih.govnih.gov For example, MD simulations can be used to study the conformational flexibility of the molecule, including the rotation around single bonds, and how this is influenced by the surrounding solvent molecules. mdpi.com The simulations can also reveal the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent, which can significantly impact the molecule's properties and reactivity. nih.gov In the context of drug design, MD simulations are crucial for understanding how a ligand behaves within the binding site of a biological target. nih.gov

Computational Studies on Ligand-Target Interactions (Excluding Clinical Outcomes)

Computational methods such as molecular docking and molecular dynamics simulations are extensively used to study the interactions between a small molecule (ligand) and a biological target, typically a protein. nih.govresearchgate.net These studies are fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For quinoline derivatives, docking studies have been performed to investigate their interactions with various protein targets. nih.govresearchgate.net These studies can identify key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. nih.gov

Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. mdpi.com These simulations provide a more dynamic picture of the binding event, allowing for the analysis of conformational changes in both the ligand and the protein upon binding. mdpi.com The binding free energy, which is a measure of the affinity of the ligand for the target, can also be calculated from the MD simulation trajectories using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). researchgate.net

Molecular Docking Methodologies for Investigating Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. atamscience.comh-its.org In the context of drug discovery, it is a pivotal tool for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme, at the atomic level. youtube.com This method is instrumental in predicting the binding affinity and mode of action, thereby guiding the rational design of more potent and selective drug candidates. nih.gov

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. A defined region on the protein, known as the binding site, is specified. Sophisticated algorithms then sample a vast number of possible conformations and orientations of the ligand within this site. h-its.org These algorithms are coupled with a scoring function, which is a mathematical method used to estimate the strength of the interaction, often expressed as a binding energy value. atamscience.comh-its.org Lower binding energy scores typically indicate a more stable and favorable interaction.

For a molecule like this compound, molecular docking could elucidate key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the active site of a target protein. For instance, studies on other quinoline derivatives have successfully used docking to predict their binding to targets like HIV reverse transcriptase and the tyrosine kinase domain of EGFR. nih.govresearchgate.net The quinoline ring, for example, is known to participate in pi-pi stacking interactions, while the acetamide (B32628) group can act as a hydrogen bond donor or acceptor.

Illustrative Docking Parameters for Quinoline Derivatives:

ParameterDescriptionExample Software
Receptor Preparation Addition of hydrogen atoms, assignment of partial charges, and definition of the binding pocket.AutoDockTools, Schrödinger's Protein Preparation Wizard
Ligand Preparation Generation of 3D coordinates, assignment of rotatable bonds, and energy minimization.Open Babel, ChemDraw
Docking Algorithm Genetic algorithms, Lamarckian genetic algorithms, or fragment-based methods are commonly used.AutoDock Vina, Glide, GOLD
Scoring Function Empirical, knowledge-based, or force-field-based functions to rank docked poses.X-Score, ChemScore, AMBER
Analysis Visualization of the top-ranked poses and analysis of intermolecular interactions.PyMOL, Discovery Studio

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Mechanistic Insights into Derivative Behavior

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. nih.govnih.govresearchgate.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. researchgate.net For this compound, ADME profiling would provide insights into how it is likely to behave in the body.

Absorption: This pertains to how well the compound is absorbed into the bloodstream, for example, after oral administration. Predictions for properties like intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate affinity are common. acdlabs.com

Distribution: This describes how the compound is distributed throughout the body's tissues and fluids. Key predicted parameters include plasma protein binding, blood-brain barrier penetration, and the volume of distribution. acdlabs.com

Metabolism: This involves the chemical modification of the compound by enzymes in the body, primarily cytochrome P450 (CYP) enzymes. In silico tools can predict which CYP isoforms are likely to metabolize the compound and can identify potential sites of metabolism on the molecule. acdlabs.com

Excretion: This refers to the removal of the compound and its metabolites from the body. Predictions often focus on renal clearance and whether the compound is a substrate for transporters involved in excretion.

Numerous software platforms and web servers are available for ADME predictions, each utilizing different algorithms and underlying datasets. nih.govnih.gov Studies on flavonoid acetamide derivatives have shown that such computational tools can favorably predict ADMET properties. nih.gov

Hypothetical ADME Profile for a Quinoline-Acetamide Derivative:

ADME PropertyPredicted Value/ClassificationSignificance
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeation NoReduced potential for central nervous system side effects.
CYP2D6 Inhibitor YesPotential for drug-drug interactions with other medications metabolized by this enzyme.
LogP (Lipophilicity) 2.5A balanced value suggesting good absorption and distribution properties.
Aqueous Solubility (LogS) -3.0Moderately soluble, which can impact absorption.

Note: This table is illustrative and not based on experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciencepublishinggroup.comnih.govresearchgate.net The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules are dependent on the differences in their structural and physicochemical properties. nih.gov

To build a QSAR model for an analogue series of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity. researchgate.net A robust QSAR model should not only accurately describe the data it was built on but also have good predictive power for new, untested compounds. neovarsity.orgmdpi.com

QSAR studies on quinoline derivatives have been successfully used to guide the design of new anticancer and antimalarial agents. mdpi.comjneonatalsurg.com These models can highlight which structural features are most important for activity. For example, a QSAR model might reveal that increasing the electron-withdrawing nature of a substituent at a particular position on the quinoline ring leads to an increase in potency. This information can then be used to design new analogues with improved activity.

Key Components of a QSAR Study:

ComponentDescription
Dataset A collection of structurally related compounds with measured biological activity.
Molecular Descriptors Numerical representations of molecular properties (e.g., topological, electronic, steric).
Statistical Model An equation that links the descriptors to the biological activity (e.g., MLR, PLS, ANN). researchgate.net
Model Validation Internal (e.g., cross-validation) and external validation to assess the model's robustness and predictive ability. neovarsity.org
Applicability Domain The chemical space in which the model's predictions are considered reliable.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,2,2-Trichloro-N-(quinolin-8-yl)acetamide, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, α-chloroacetamide derivatives can react with quinolin-8-amine in the presence of activating agents like the Vilsmeier-Haack reagent (phosphorus oxychloride and DMF), which enhances electrophilicity at the α-carbon . Critical parameters include:

  • Temperature : Reactions often proceed at reflux (80–100°C).
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction efficiency.
  • Stoichiometry : Excess quinolin-8-amine (1.2–1.5 equivalents) ensures complete substitution.
    Yields range from 70–87% under optimized conditions .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the quinoline aromatic protons (δ 7.5–9.0 ppm) and the trichloromethyl group (C-Cl3, δ ~170 ppm in ¹³C) .
  • FT-IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm the acetamide moiety .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) reveals bond lengths (e.g., C-Cl ~1.76 Å) and intermolecular interactions (N-H⋯O hydrogen bonds, Table 1 in ).

Q. What solvent systems are suitable for solubility studies of this compound?

  • Methodological Answer : Acetamide derivatives exhibit variable solubility:

  • Polar solvents : DMSO, DMF (high solubility due to hydrogen bonding).
  • Nonpolar solvents : Limited solubility, but binary systems (e.g., with naphthalene) may form eutectics for crystallization .
  • Aqueous solubility : pH-dependent; protonation of the quinoline nitrogen enhances water solubility in acidic conditions .

Advanced Research Questions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.